![molecular formula C16H30N2O2 B6123509 1-(cyclohexylmethyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone](/img/structure/B6123509.png)
1-(cyclohexylmethyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclohexylmethyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone, commonly known as CPP-115, is a novel GABA aminotransferase inhibitor that has gained significant attention in the scientific community. This compound has been shown to have potential therapeutic properties for the treatment of a variety of neurological disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
CPP-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a calming effect and reduce the likelihood of seizures.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of GABA in the brain, which can have a variety of biochemical and physiological effects. These effects include reducing the excitability of neurons, reducing the likelihood of seizures, and reducing the reinforcing effects of drugs of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CPP-115 is that it has been shown to be effective in reducing seizures and drug-seeking behavior in animal models, making it a promising candidate for further research into potential therapeutic applications. However, one limitation of CPP-115 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on CPP-115. One area of interest is the potential use of CPP-115 as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to determine the safety and efficacy of CPP-115 in humans, as well as its potential use in combination with other drugs for the treatment of neurological disorders. Finally, there is also interest in developing more potent and selective GABA aminotransferase inhibitors that may have even greater therapeutic potential than CPP-115.
Méthodes De Synthèse
CPP-115 can be synthesized through a multi-step process that involves the reaction of piperidine with cyclohexylmethyl chloride, followed by the addition of isopropylamine and the reduction of the resulting imine with sodium borohydride. The final product is purified through column chromatography.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to be effective in reducing seizures in animal models of epilepsy and in reducing drug-seeking behavior in animal models of addiction. Additionally, CPP-115 has been shown to have anxiolytic effects in animal models of anxiety.
Propriétés
IUPAC Name |
1-(cyclohexylmethyl)-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-13(2)17-12-16(20)9-6-10-18(15(16)19)11-14-7-4-3-5-8-14/h13-14,17,20H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXQLIJPPGRXGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1(CCCN(C1=O)CC2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylmethyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.